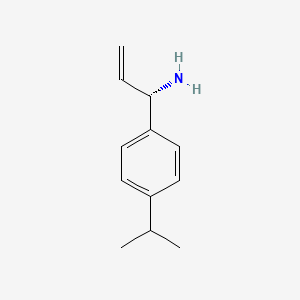
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines. It features a phenyl ring substituted with an isopropyl group and an amine group attached to a prop-2-en-1-amine chain. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and allylamine.
Reaction Conditions: The key steps may include condensation reactions, reduction, and purification processes. For example, a common synthetic route might involve the condensation of 4-isopropylbenzaldehyde with allylamine under acidic or basic conditions, followed by reduction to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity. Catalysts and solvents may be used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
科学的研究の応用
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials science.
作用機序
The mechanism of action of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
(1S)-1-(4-Methylphenyl)prop-2-EN-1-amine: Similar structure with a methyl group instead of an isopropyl group.
(1S)-1-(4-Ethylphenyl)prop-2-EN-1-amine: Similar structure with an ethyl group instead of an isopropyl group.
(1S)-1-(4-Tert-butylphenyl)prop-2-EN-1-amine: Similar structure with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The isopropyl group may impart steric effects and hydrophobic interactions that differentiate it from other similar compounds.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(1S)-1-(4-propan-2-ylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12H,1,13H2,2-3H3/t12-/m0/s1 |
InChIキー |
FPHUTPRIFFNXNE-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)[C@H](C=C)N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



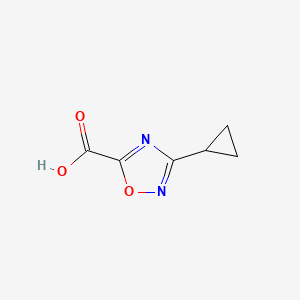
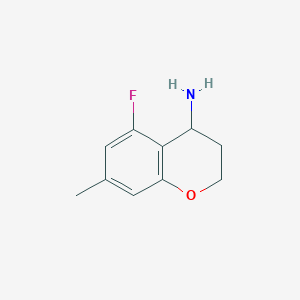
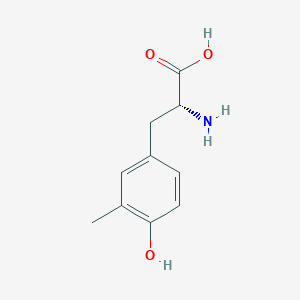
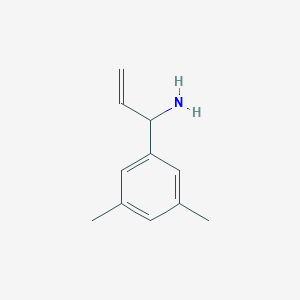
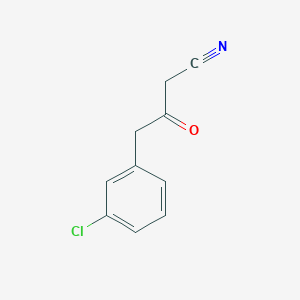
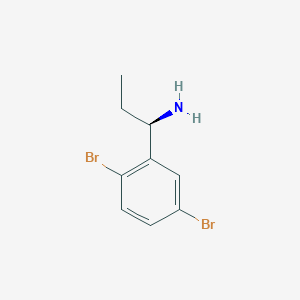
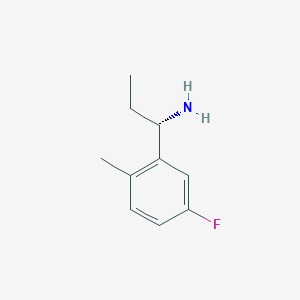
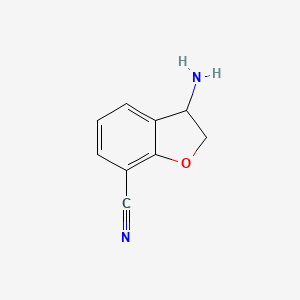



![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)

